(2S,3R)-2-aminohexane-1,3-diol
Description
(2S,3R)-2-Aminohexane-1,3-diol is a chiral amino alcohol with the molecular formula C₆H₁₅NO₂, an average mass of 133.191 Da, and a monoisotopic mass of 133.110279 Da (). It contains two defined stereocenters at positions 2 and 3, resulting in the (2S,3R) configuration. This compound is a short-chain sphingoid base analog, differing from naturally occurring sphingolipid backbones (e.g., sphingosine, sphinganine) in its shorter carbon chain (6 carbons vs. 16–20 carbons in typical sphingoid bases) ().
Properties
Molecular Formula |
C6H15NO2 |
|---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
(2S,3R)-2-aminohexane-1,3-diol |
InChI |
InChI=1S/C6H15NO2/c1-2-3-6(9)5(7)4-8/h5-6,8-9H,2-4,7H2,1H3/t5-,6+/m0/s1 |
InChI Key |
DNLRJWGHGZRUON-NTSWFWBYSA-N |
Isomeric SMILES |
CCC[C@H]([C@H](CO)N)O |
Canonical SMILES |
CCCC(C(CO)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-aminohexane-1,3-diol can be achieved through several methods. One common approach involves the stereoselective reduction of the corresponding keto alcohol. For instance, the reduction of 2-amino-3-ketohexane using a chiral catalyst can yield the desired diol with high enantioselectivity . Another method involves the use of chiral auxiliaries to control the stereochemistry during the reduction process .
Industrial Production Methods
Industrial production of (2S,3R)-2-aminohexane-1,3-diol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction parameters and improved scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-aminohexane-1,3-diol undergoes various chemical reactions, including:
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting hydroxyl groups to chlorides.
Major Products Formed
Oxidation: Hexanoic acid derivatives.
Reduction: Hexylamine derivatives.
Substitution: Halogenated hexane derivatives.
Scientific Research Applications
(2S,3R)-2-aminohexane-1,3-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,3R)-2-aminohexane-1,3-diol involves its interaction with various molecular targets, depending on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site and preventing substrate access . In medicinal chemistry, it can modulate receptor activity by mimicking or blocking natural ligands .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The compound is compared to sphingoid bases and their derivatives based on:
- Chain length: (2S,3R)-2-Aminohexane-1,3-diol: 6-carbon backbone. Sphinganine (C18): (2S,3R)-2-Aminooctadecane-1,3-diol (). Sphingosine (C18): (2S,3R,4E)-2-Aminooctadec-4-ene-1,3-diol (). C17 analogs: (2S,3R)-2-Aminoheptadecane-1,3-diol (d17:0-Sa) ().
- Unsaturation: The target compound lacks double bonds, unlike sphingosine derivatives (e.g., 4E unsaturation in (2S,3R,4E)-2-aminoheptadec-4-ene-1,3-diol) ().
- Functional groups: All compounds share the 1,3-diol and 2-amino motif, but longer-chain derivatives often include acylated amino groups (e.g., ceramides) or glycosylation ().
Table 1: Structural Comparison
Physicochemical Properties
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
